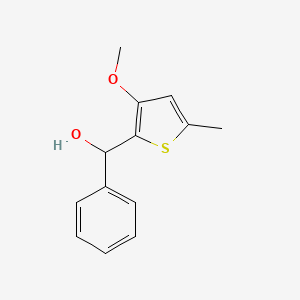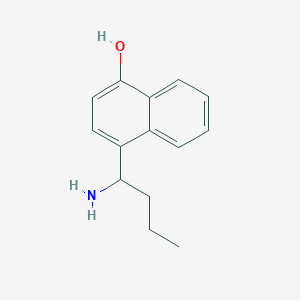
1-(2,2-Dimethylcyclopropyl)-2-(6-methylpiperidin-2-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Dimethylcyclopropyl)-2-(6-methylpiperidin-2-yl)ethan-1-one is an organic compound that features a cyclopropyl group, a piperidine ring, and an ethanone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dimethylcyclopropyl)-2-(6-methylpiperidin-2-yl)ethan-1-one typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagent.
Formation of the Piperidine Ring: The piperidine ring can be synthesized via a reductive amination reaction, where a ketone or aldehyde reacts with an amine in the presence of a reducing agent.
Coupling of the Two Fragments: The final step involves coupling the cyclopropyl and piperidine fragments through a suitable linker, such as an ethanone group, using reagents like Grignard reagents or organolithium compounds.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,2-Dimethylcyclopropyl)-2-(6-methylpiperidin-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, sulfonates, and other electrophiles.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2,2-Dimethylcyclopropyl)-2-(6-methylpiperidin-2-yl)ethan-1-one may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor interactions.
Medicine: As a lead compound for drug development, particularly in the areas of pain management and neurological disorders.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(2,2-Dimethylcyclopropyl)-2-(6-methylpiperidin-2-yl)ethan-1-one would depend on its specific biological target. Generally, such compounds may interact with receptors or enzymes, modulating their activity through binding interactions. The molecular targets could include neurotransmitter receptors, ion channels, or enzymes involved in metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2,2-Dimethylcyclopropyl)-2-(4-methylpiperidin-2-yl)ethan-1-one: Similar structure but with a different substitution pattern on the piperidine ring.
1-(2,2-Dimethylcyclopropyl)-2-(6-ethylpiperidin-2-yl)ethan-1-one: Similar structure but with an ethyl group instead of a methyl group on the piperidine ring.
Uniqueness
1-(2,2-Dimethylcyclopropyl)-2-(6-methylpiperidin-2-yl)ethan-1-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C13H23NO |
|---|---|
Molekulargewicht |
209.33 g/mol |
IUPAC-Name |
1-(2,2-dimethylcyclopropyl)-2-(6-methylpiperidin-2-yl)ethanone |
InChI |
InChI=1S/C13H23NO/c1-9-5-4-6-10(14-9)7-12(15)11-8-13(11,2)3/h9-11,14H,4-8H2,1-3H3 |
InChI-Schlüssel |
KZALUKDDHWZJQP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC(N1)CC(=O)C2CC2(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(1-Methyl-1H-1,2,4-triazol-5-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13081914.png)

![3-[(3-Methylbutan-2-yl)oxy]azetidine](/img/structure/B13081936.png)

![4-Bromo-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13081944.png)


![[2-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine](/img/structure/B13081956.png)


![2-Fluoro-N-[1-(thiophen-2-YL)ethyl]aniline](/img/structure/B13081977.png)


